molecular formula C8H14ClN B13508909 9-Azabicyclo[3.3.1]non-2-ene hydrochloride

9-Azabicyclo[3.3.1]non-2-ene hydrochloride

Katalognummer: B13508909
Molekulargewicht: 159.65 g/mol
InChI-Schlüssel: VTCODYIQOYXGBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Azabicyclo[3.3.1]non-2-ene hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo[3.3.1]non-2-ene hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cycloalkene in the presence of a catalyst. For example, the reaction of 2-azabicyclo[3.3.1]nonane with hydrochloric acid can yield the desired hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

9-Azabicyclo[3.3.1]non-2-ene hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

9-Azabicyclo[3.3.1]non-2-ene hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of 9-Azabicyclo[3.3.1]non-2-ene hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the structure can form bonds with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Azabicyclo[3.3.1]non-2-ene hydrochloride is unique due to its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility, making it more versatile for various applications .

Eigenschaften

Molekularformel

C8H14ClN

Molekulargewicht

159.65 g/mol

IUPAC-Name

9-azabicyclo[3.3.1]non-2-ene;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1,3,7-9H,2,4-6H2;1H

InChI-Schlüssel

VTCODYIQOYXGBW-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC=CC(C1)N2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.